molecular formula C13H14N2O3S2 B2822492 2-(Isopropylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol CAS No. 478247-41-5

2-(Isopropylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol

Cat. No. B2822492
CAS RN: 478247-41-5
M. Wt: 310.39
InChI Key: BGEWLDNJLCIOCV-UHFFFAOYSA-N
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Description

The compound “2-(Isopropylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has an isopropylsulfanyl group and a phenylsulfonyl group attached to it .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through substitution reactions . For instance, a monomer containing two phenylsulfonyl groups can be synthesized and reacted with bisthiols under mild conditions, leading to the synthesis of novel polymers .

Scientific Research Applications

Synthesis and Chemical Properties

A key area of research involving 2-(Isopropylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol and its derivatives focuses on synthesis and chemical properties. Studies have detailed the synthesis of various pyrimidine derivatives showcasing antimicrobial activity. These syntheses involve reactions of pyrimidine compounds with different sulfonyl chlorides, leading to novel compounds characterized by spectral studies such as FT-IR, NMR, and LC–MS. Such research contributes to the understanding of the structural requirements for antimicrobial efficacy in pyrimidine derivatives (Mallikarjunaswamy et al., 2017).

Antimicrobial and Antifungal Activities

Another significant application involves evaluating the antimicrobial and antifungal activities of synthesized pyrimidine compounds. For instance, novel pyrazolopyrimidine compounds with incorporated phenylsulfonyl groups have been developed and shown to exhibit antimicrobial activities that exceed those of reference drugs. This suggests the potential of such compounds in developing new antimicrobial agents with enhanced efficacy (Alsaedi et al., 2019).

Fluorescent Labeling for HPLC

The chemical framework of 2-(Isopropylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol and related compounds lends itself to applications in analytical chemistry. One study discusses the use of a phenylsulfonyl semipiperazide derivative as a fluorescent labeling reagent for the determination of carboxylic acids in high-performance liquid chromatography (HPLC). This application highlights the utility of pyrimidine derivatives in enhancing detection sensitivity and specificity in complex analytical procedures (Inoue et al., 1998).

Molecular Corroboration and Drug Efficacy

Research into the medicinal potential of pyrimidine derivatives, including studies on novel pyrazoles derived from pyrimidine compounds, underscores the broader implications for drug discovery. These studies not only synthesize new compounds but also evaluate their biological properties, including antioxidant, anti-cancer, and anti-inflammatory activities, through in vitro and in silico methods. The findings support the role of pyrimidine derivatives in the development of novel therapeutic agents (Thangarasu et al., 2019).

Optical and Material Science Applications

In material science, pyrimidine derivatives containing phenylsulfonyl and other groups have been utilized to synthesize polyimides with high refractive indices, demonstrating their potential in the development of optical materials. The synthesis and comprehensive evaluation of these polyimides reveal their promising optical, thermal, mechanical, and solubility properties, indicating the versatility of pyrimidine-based compounds in advanced material applications (Guan et al., 2017).

properties

IUPAC Name

5-(benzenesulfonyl)-2-propan-2-ylsulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-9(2)19-13-14-8-11(12(16)15-13)20(17,18)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEWLDNJLCIOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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